4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol. This compound is known for its diverse applications in scientific research and industry. It is characterized by a bromine atom and a methyl group attached to a benzothiazole ring, which is a fused ring system containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one. The reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biological studies to investigate the effects of brominated compounds on biological systems.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is similar to other brominated benzothiazoles, such as 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one. it has unique properties and applications that distinguish it from these compounds. The presence of the bromine atom at the 4-position contributes to its reactivity and biological activity, making it a valuable compound in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
2649034-92-2 |
---|---|
Molecular Formula |
C8H8BrNOS |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.